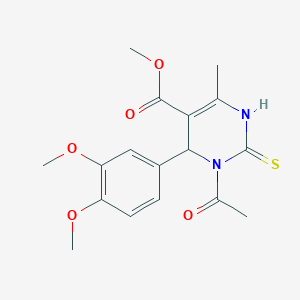

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-acetyl-4-hydroxyquinolone with aromatic aldehydes, followed by a Dimroth rearrangement with nucleophilic reagents such as secondary heterocyclic amines and sodium alcoholate . The reaction conditions often require refluxing in ethanol and acetic acid to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield sulfoxides or sulfones, while nitration with nitric acid would introduce nitro groups onto the aromatic ring.

Scientific Research Applications

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Its derivatives are explored for their pharmacological effects, including enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or antineoplastic activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and heterocyclic compounds with comparable structures, such as:

- 4-Hydroxy-2-quinolones

- Nicotinonitrile derivatives

- Coumarin derivatives

Uniqueness

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the tetrahydropyrimidine class. This compound exhibits significant biological activities due to its unique structural features, including a pyrimidine ring and various substituents that enhance its reactivity and interaction with biological systems.

Structural Characteristics

The molecular formula of this compound is C17H20N2O5S, and it has a molecular weight of approximately 394.44 g/mol. The presence of both basic nitrogen and electrophilic carbon centers in its structure allows for diverse chemical reactivity, making it an interesting candidate for various synthetic and biological applications .

Biological Activities

Research indicates that compounds similar to methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibit a range of biological activities. Here are some notable findings:

1. Anticancer Activity:

Studies have shown that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated effectiveness against glioma cell lines by activating apoptotic pathways .

2. Antimicrobial Properties:

Compounds within this structural class have been reported to possess antimicrobial activity. For example, ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown significant antibacterial effects.

3. Antifungal Effects:

Certain derivatives have also exhibited antifungal properties, indicating their potential use in treating fungal infections.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of tetrahydropyrimidine derivatives, methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidinecarboxylate was tested against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

A series of tests conducted on structurally related compounds revealed that methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess the effectiveness of the compound.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Similar thioxo group; different alkyl substitution | Antimicrobial |

| Methyl 4-(dimethoxyphenyl)-6-methyl-2-thioxo-pyrimidine | Lacks acetyl group; retains methoxy substitution | Anticancer |

| Methyl 5-(benzyloxy)-6-methyl-2-thioxo-pyrimidine | Different aryl substitution; similar core structure | Antifungal |

This comparative analysis highlights how variations in substituents influence the biological activity and chemical properties of these compounds.

Properties

CAS No. |

330567-79-8 |

|---|---|

Molecular Formula |

C17H20N2O5S |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H20N2O5S/c1-9-14(16(21)24-5)15(19(10(2)20)17(25)18-9)11-6-7-12(22-3)13(8-11)23-4/h6-8,15H,1-5H3,(H,18,25) |

InChI Key |

HHERILGCPRNSMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC(=C(C=C2)OC)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.